molecular formula C12H10O3 B090695 2,2'-Oxydiphenol CAS No. 15764-52-0

2,2'-Oxydiphenol

Cat. No. B090695
CAS RN: 15764-52-0
M. Wt: 202.21 g/mol
InChI Key: VXHYVVAUHMGCEX-UHFFFAOYSA-N
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Description

2,2’-Oxydiphenol is a chemical compound with the molecular formula C12H10O3 . It has a molecular weight of 202.21 . It is a solid substance that is stored in a dry room at room temperature .


Molecular Structure Analysis

The linear structure formula of 2,2’-Oxydiphenol is C12H10O3 . Unfortunately, the specific details about the molecular structure analysis of 2,2’-Oxydiphenol are not available in the search results.


Chemical Reactions Analysis

Phenols, which are structurally similar to 2,2’-Oxydiphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon . Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

2,2’-Oxydiphenol is a solid substance that is stored in a dry room at room temperature . It has a molecular weight of 202.21 . The compound has a high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .

Scientific Research Applications

Application in Material Science

  • Summary of the Application: 2,2’-Oxydiphenol is used in the production of plastics, adhesives, and coatings. It improves these materials’ thermal stability and flame resistance .
  • Results or Outcomes: The addition of 2,2’-Oxydiphenol to these materials enhances their thermal stability and flame resistance, making them safer and more durable .

Application in Biological Research

  • Summary of the Application: 2,2’-Oxydiphenol has potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Results or Outcomes: The source mentions potential anti-tumor and anti-inflammatory effects of 2,2’-Oxydiphenol, suggesting it could be beneficial in the treatment of certain diseases .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of the Application: 2,2’-Oxydiphenol is used as antioxidants, ultraviolet absorbers, and flame retardants . These properties make it valuable in various industries, including plastics, adhesives, and coatings .
  • Results or Outcomes: The addition of 2,2’-Oxydiphenol to these materials enhances their thermal stability and flame resistance, making them safer and more durable .

Application in Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of the Application: 2,2’-Oxydiphenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers .
  • Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes: The source mentions that innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of the Application: 2,2’-Oxydiphenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers .
  • Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes: The source mentions that innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Coordination Compounds

  • Summary of the Application: 2,2’-Oxydiphenol is used in the synthesis of coordination compounds .
  • Results or Outcomes: The addition of 2,2’-Oxydiphenol to these compounds enhances their stability, making them useful in various applications .

Safety And Hazards

The safety information for 2,2’-Oxydiphenol includes a GHS07 pictogram and a warning signal word . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), and P305+P351+P338+P337+P313 (IF IN EYES: Rinse cautiously with water

properties

IUPAC Name

2-(2-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHYVVAUHMGCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340490
Record name 2,2'-Oxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxydiphenol

CAS RN

15764-52-0
Record name 2,2'-Oxydiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dihydroxydiphenyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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